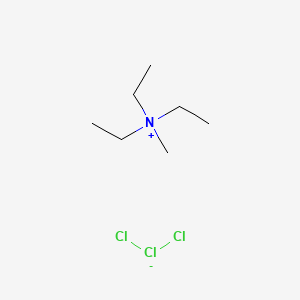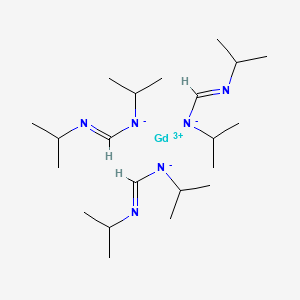![molecular formula C144H144O32 B6288712 2-Carbethoxymethyloxybenzyloxycalix[8]arene CAS No. 193743-57-6](/img/structure/B6288712.png)
2-Carbethoxymethyloxybenzyloxycalix[8]arene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carbethoxymethyloxybenzyloxycalix[8]arene (CBMBC) is a type of calixarene, which is a macrocyclic molecule consisting of a ring of eight phenolic units connected by methylene bridges. It has been used in a variety of scientific research applications, including drug delivery, protein-protein interaction studies, and as a host-guest complex. CBMBC has a wide range of properties that make it an attractive target for research. It is highly soluble in water and organic solvents, has a large cavity, and is highly selective for certain molecules. Additionally, CBMBC is thermally stable and can be easily synthesized.
科学的研究の応用
2-Carbethoxymethyloxybenzyloxycalix[8]arene has been used in a variety of scientific research applications. It has been used as a drug delivery system due to its large cavity, high solubility, and thermal stability. Additionally, it has been used in protein-protein interaction studies, as a host-guest complex, and as a template for the synthesis of other calixarenes. 2-Carbethoxymethyloxybenzyloxycalix[8]arene has also been used in the study of the structure-activity relationships of small molecules and as a tool to study the binding of proteins to DNA.
作用機序
2-Carbethoxymethyloxybenzyloxycalix[8]arene works by forming a host-guest complex with a molecule of interest. The host is the 2-Carbethoxymethyloxybenzyloxycalix[8]arene molecule and the guest is the molecule of interest. The 2-Carbethoxymethyloxybenzyloxycalix[8]arene molecule has a large cavity that can accommodate the guest molecule, allowing for the formation of a stable complex. The complex can then be used to study the structure-activity relationships of small molecules or to study the binding of proteins to DNA.
Biochemical and Physiological Effects
2-Carbethoxymethyloxybenzyloxycalix[8]arene has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective drug delivery system, as it can facilitate the delivery of drugs to specific target sites in the body. Additionally, it has been found to be effective in the study of protein-protein interactions, as it can be used to study the structure-activity relationships of small molecules and the binding of proteins to DNA.
実験室実験の利点と制限
The main advantages of using 2-Carbethoxymethyloxybenzyloxycalix[8]arene in laboratory experiments are its high solubility, large cavity, and thermal stability. These properties make it an ideal choice for drug delivery and protein-protein interaction studies. Additionally, it can be easily synthesized, making it an attractive target for research. However, one limitation of 2-Carbethoxymethyloxybenzyloxycalix[8]arene is that it is not as effective in the study of the binding of proteins to DNA as other calixarenes.
将来の方向性
There are a number of potential future directions for research involving 2-Carbethoxymethyloxybenzyloxycalix[8]arene. These include the development of new drug delivery systems based on the 2-Carbethoxymethyloxybenzyloxycalix[8]arene molecule, the exploration of the use of 2-Carbethoxymethyloxybenzyloxycalix[8]arene in the study of the structure-activity relationships of small molecules, and the use of 2-Carbethoxymethyloxybenzyloxycalix[8]arene as a tool to study the binding of proteins to DNA. Additionally, further research could be conducted into the use of 2-Carbethoxymethyloxybenzyloxycalix[8]arene as a template for the synthesis of other calixarenes. Finally, further research could be conducted into the potential applications of 2-Carbethoxymethyloxybenzyloxycalix[8]arene in the fields of biochemistry and physiology.
合成法
2-Carbethoxymethyloxybenzyloxycalix[8]arene can be synthesized in a two-step process. First, the calixarene is prepared by reacting a dihydroxybenzaldehyde with a dihydroxybenzyl alcohol in the presence of a base. The reaction is then followed by the addition of a methylene bridge between the two phenolic units, forming the 2-Carbethoxymethyloxybenzyloxycalix[8]arene. The reaction is typically carried out in aqueous solution at a temperature of around 80 °C.
特性
IUPAC Name |
ethyl 2-[[50,51,52,53,54,55,56-heptakis(2-ethoxy-2-oxoethoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C144H144O32/c1-9-153-129(145)89-169-137-105-57-107-67-122(162-82-98-43-27-18-28-44-98)69-109(138(107)170-90-130(146)154-10-2)59-111-71-124(164-84-100-47-31-20-32-48-100)73-113(140(111)172-92-132(148)156-12-4)61-115-75-126(166-86-102-51-35-22-36-52-102)77-117(142(115)174-94-134(150)158-14-6)63-119-79-128(168-88-104-55-39-24-40-56-104)80-120(144(119)176-96-136(152)160-16-8)64-118-78-127(167-87-103-53-37-23-38-54-103)76-116(143(118)175-95-135(151)159-15-7)62-114-74-125(165-85-101-49-33-21-34-50-101)72-112(141(114)173-93-133(149)157-13-5)60-110-70-123(163-83-99-45-29-19-30-46-99)68-108(139(110)171-91-131(147)155-11-3)58-106(137)66-121(65-105)161-81-97-41-25-17-26-42-97/h17-56,65-80H,9-16,57-64,81-96H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIDLXURFGKCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=CC(=CC(=C5OCC(=O)OCC)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC3=C(C(=CC(=C3)OCC3=CC=CC=C3)CC3=C(C(=CC(=C3)OCC3=CC=CC=C3)CC1=CC(=C2)OCC1=CC=CC=C1)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C144H144O32 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288645.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)

![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)